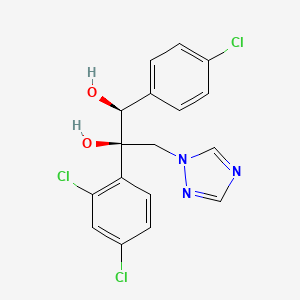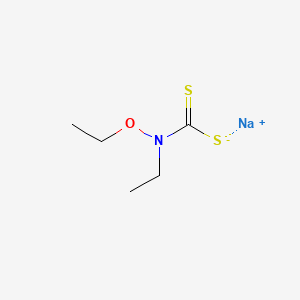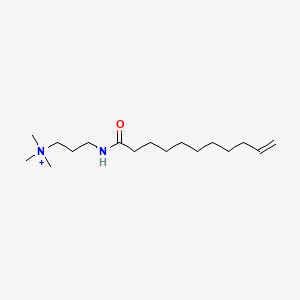
4-(Hydroxy(oxido)amino)-N'-(1-methyl-3-phenyl-2-propenylidene)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxy(oxido)amino)-N’-(1-methyl-3-phenyl-2-propenylidene)benzenesulfonohydrazide is a complex organic compound that features a variety of functional groups, including hydroxyl, oxido, amino, and sulfonohydrazide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy(oxido)amino)-N’-(1-methyl-3-phenyl-2-propenylidene)benzenesulfonohydrazide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the sulfonohydrazide group: This can be achieved by reacting a sulfonyl chloride with hydrazine under controlled conditions.
Introduction of the hydroxy(oxido)amino group: This step may involve the oxidation of an amino group to form the oxido derivative, followed by hydroxylation.
Formation of the propenylidene group: This can be done through a condensation reaction involving an aldehyde or ketone with a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(oxido)amino group.
Reduction: Reduction reactions may target the sulfonohydrazide group, converting it to a simpler amine derivative.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound may have potential as a pharmaceutical agent due to its unique structure. It could be investigated for its activity against various biological targets, such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its functional groups that can participate in polymerization or cross-linking reactions.
作用機序
The mechanism of action of 4-(Hydroxy(oxido)amino)-N’-(1-methyl-3-phenyl-2-propenylidene)benzenesulfonohydrazide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
- 4-(Hydroxyamino)-N’-(1-methyl-3-phenyl-2-propenylidene)benzenesulfonohydrazide
- 4-(Oxidoamino)-N’-(1-methyl-3-phenyl-2-propenylidene)benzenesulfonohydrazide
- 4-(Hydroxy(oxido)amino)-N’-(1-methyl-2-propenylidene)benzenesulfonohydrazide
特性
CAS番号 |
6289-99-2 |
|---|---|
分子式 |
C16H15N3O4S |
分子量 |
345.4 g/mol |
IUPAC名 |
4-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C16H15N3O4S/c1-13(7-8-14-5-3-2-4-6-14)17-18-24(22,23)16-11-9-15(10-12-16)19(20)21/h2-12,18H,1H3/b8-7+,17-13- |
InChIキー |
QJPWWLHVQGVEDY-CLAZAQNWSA-N |
異性体SMILES |
C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C=C/C2=CC=CC=C2 |
正規SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


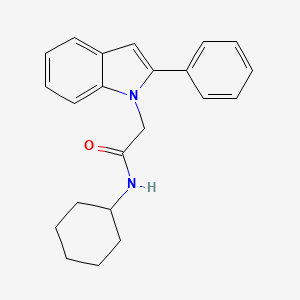
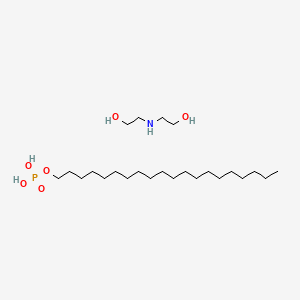
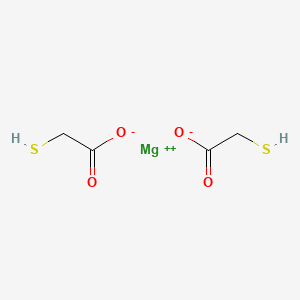
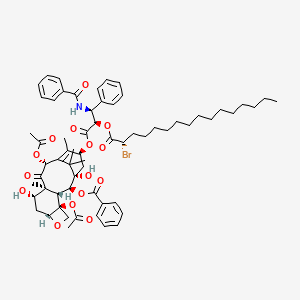
![(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol;prop-2-enoic acid](/img/structure/B12690523.png)
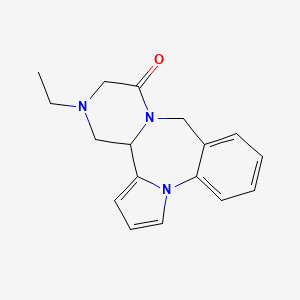

![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
